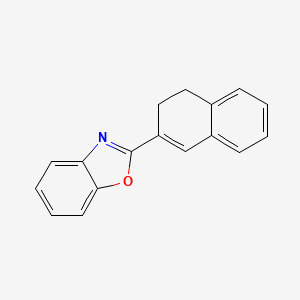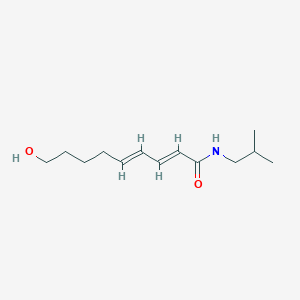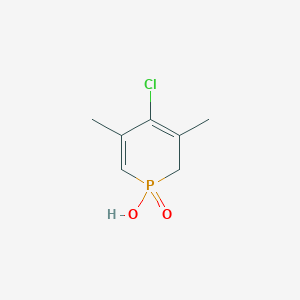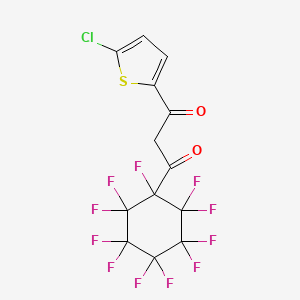
1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione is a synthetic organic compound characterized by the presence of a chlorinated thiophene ring and a highly fluorinated cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione typically involves the following steps:
Formation of the Chlorothiophene Intermediate: The starting material, 2-thiophenecarboxaldehyde, undergoes chlorination using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to yield 5-chlorothiophene-2-carbaldehyde.
Synthesis of the Fluorinated Cyclohexyl Intermediate: The fluorinated cyclohexyl group is introduced through a reaction between cyclohexanone and a fluorinating agent such as perfluoroalkyl iodide under basic conditions.
Coupling Reaction: The final step involves the coupling of the chlorothiophene intermediate with the fluorinated cyclohexyl intermediate in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products Formed
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Alcohols
Substitution Products: Substituted thiophenes
Scientific Research Applications
1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione has several scientific research applications:
Materials Science: The compound’s unique structural features make it a potential candidate for the development of advanced materials with specific electronic or optical properties.
Pharmaceuticals: Its structural motifs may be explored for the design of novel drug candidates with potential therapeutic effects.
Chemical Research: The compound can serve as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorinated cyclohexyl group may enhance the compound’s lipophilicity, affecting its distribution and interaction with biological membranes.
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione: Similar structure with a bromine atom instead of chlorine.
1-(5-Chlorothiophen-2-yl)-3-(nonafluorocyclohexyl)propane-1,3-dione: Similar structure with a different degree of fluorination.
Uniqueness
1-(5-Chlorothiophen-2-yl)-3-(undecafluorocyclohexyl)propane-1,3-dione is unique due to the combination of a chlorinated thiophene ring and a highly fluorinated cyclohexyl group. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.
Properties
CAS No. |
106876-35-1 |
|---|---|
Molecular Formula |
C13H4ClF11O2S |
Molecular Weight |
468.67 g/mol |
IUPAC Name |
1-(5-chlorothiophen-2-yl)-3-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)propane-1,3-dione |
InChI |
InChI=1S/C13H4ClF11O2S/c14-7-2-1-5(28-7)4(26)3-6(27)8(15)9(16,17)11(20,21)13(24,25)12(22,23)10(8,18)19/h1-2H,3H2 |
InChI Key |
RDHGFBSZNWVMAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)CC(=O)C2(C(C(C(C(C2(F)F)(F)F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[Fluoro(dimethyl)stannyl]methanetriyl}tris[dimethyl(phenyl)silane]](/img/structure/B14315213.png)
![6H-Imidazo[4,5-e]-1,2,4-triazin-6-one, 1,5-dihydro-1,5-dimethyl-](/img/structure/B14315219.png)
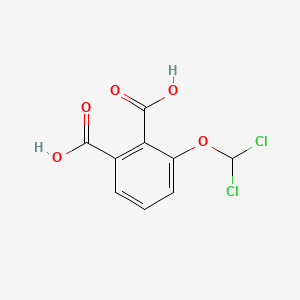
![2,4-Dichloro-N-[methoxy(pyridin-3-yl)methyl]-N-methylbenzamide](/img/structure/B14315224.png)
![4,6,7-Trimethylpyrano[3,2-f]indol-2(8H)-one](/img/structure/B14315229.png)
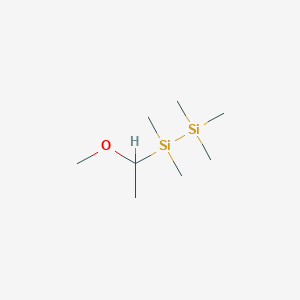
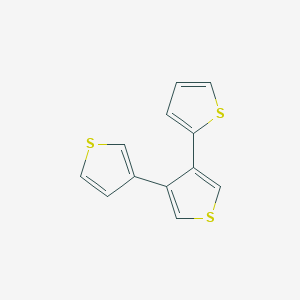
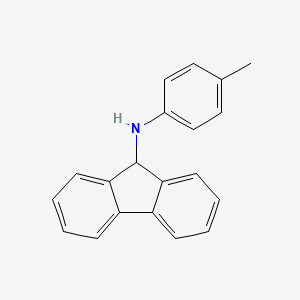
![1,4-Dihydronaphtho[2,3-d][1,2]dithiine](/img/structure/B14315254.png)
